Piperazine, 1,4-bis(1-oxooctadecyl)-

Description

BenchChem offers high-quality Piperazine, 1,4-bis(1-oxooctadecyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1,4-bis(1-oxooctadecyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

53575-22-7 |

|---|---|

Formule moléculaire |

C40H78N2O2 |

Poids moléculaire |

619.1 g/mol |

Nom IUPAC |

1-(4-octadecanoylpiperazin-1-yl)octadecan-1-one |

InChI |

InChI=1S/C40H78N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)41-35-37-42(38-36-41)40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |

Clé InChI |

SBZUEZTWHOASHE-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCCCCCCCCCCCCC |

Origine du produit |

United States |

Piperazine, 1,4-bis(1-oxooctadecyl)-: Mechanistic Insights and Applications in Transdermal Drug Delivery

Executive Summary

Overcoming the barrier properties of the stratum corneum (SC) remains the primary bottleneck in transdermal drug delivery. While numerous Chemical Penetration Enhancers (CPEs) exist, many suffer from a narrow therapeutic index, causing severe skin irritation. Piperazine, 1,4-bis(1-oxooctadecyl)- , commonly known as 1,4-distearoylpiperazine , represents a highly lipophilic Azone analog designed to fluidize SC lipids without inducing catastrophic protein denaturation in the viable epidermis. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic causality, and validated protocols for its integration into transdermal formulations.

Chemical Identity & Physicochemical Profiling

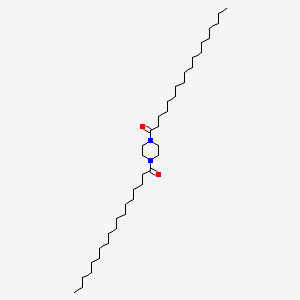

1,4-distearoylpiperazine is characterized by a central piperazine ring flanked by two 18-carbon saturated acyl (stearoyl) chains attached via amide linkages[1],[2].

Table 1: Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 1,4-bis(1-oxooctadecyl)piperazine |

| Common Synonyms | 1,4-distearoylpiperazine; N,N'-distearoylpiperazine |

| CAS Registry Number | 53575-22-7 |

| Molecular Formula | C₄₀H₇₈N₂O₂ |

| Molecular Weight | 619.06 g/mol |

| CPE-DB Classification | Azone_analog-203 |

| Structural Features | Heterocyclic diamine core; Dual saturated C18 aliphatic chains |

Causality in Design: The dual stearoyl chains provide extreme lipophilicity, ensuring the molecule partitions preferentially into the lipid-rich extracellular matrix of the stratum corneum rather than the aqueous viable epidermis. The piperazine core introduces polar amide bonds that act as hydrogen-bond disruptors, a critical feature for destabilizing the tightly packed ceramide network[3].

Mechanistic Action in the Stratum Corneum

The stratum corneum is often modeled as a "brick and mortar" structure, where corneocytes (bricks) are embedded in a highly ordered lipid matrix (mortar) composed of ceramides, cholesterol, and free fatty acids[4].

As an Azone analog, 1,4-distearoylpiperazine operates via a dual-action mechanism[5]:

-

Lipid Intercalation: The long C18 aliphatic chains intercalate into the hydrophobic tails of the SC lipid bilayers. Because these chains are bulky, they disrupt the highly ordered orthorhombic lateral packing, inducing a transition to a more fluid, liquid-crystalline state[6].

-

Hydrogen Bond Disruption: The nitrogen atoms in the piperazine ring, conjugated into amide bonds, compete for hydrogen bonding with the headgroups of endogenous ceramides[5]. This weakens the lateral stability of the lipid matrix, creating transient micro-channels that reduce diffusional resistance for active pharmaceutical ingredients (APIs).

Mechanism of Stratum Corneum Lipid Disruption by 1,4-distearoylpiperazine.

Formulation & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for formulating and testing 1,4-distearoylpiperazine.

Protocol A: Preparation of a Transdermal Lipid Matrix

Due to its high molecular weight and long saturated chains, 1,4-distearoylpiperazine has a high melting point. It must be formulated using hot-melt techniques.

-

Lipid Phase Melting: Weigh 2.0% (w/w) 1,4-distearoylpiperazine and combine with base excipients (e.g., cetyl alcohol, isopropyl myristate). Heat the mixture to 75–80°C under continuous magnetic stirring until a clear, homogenous lipid phase is achieved.

-

API Incorporation: Dissolve the target lipophilic API into the molten lipid phase. Causality Check: Ensure the API is thermostable at 80°C; otherwise, it must be added during the cooling phase to prevent thermal degradation.

-

Emulsification: Slowly add the aqueous phase (pre-heated to 80°C) to the lipid phase under high-shear homogenization (e.g., 10,000 rpm for 5 minutes).

-

Cooling: Cool the emulsion gradually to room temperature under low-shear stirring to prevent premature lipid crystallization, ensuring the CPE remains uniformly distributed.

Protocol B: In Vitro Permeation Testing (IVPT)

IVPT using Franz diffusion cells is the gold standard for validating the efficacy of CPEs[6],[3].

-

Membrane Preparation: Use dermatomed porcine ear skin or human cadaver skin (thickness ~500 µm). Hydrate the skin in phosphate-buffered saline (PBS, pH 7.4) for 30 minutes prior to mounting.

-

Cell Assembly: Mount the skin between the donor and receptor compartments of a Franz cell, with the stratum corneum facing the donor chamber.

-

Receptor Fluid Equilibration: Fill the receptor compartment with degassed PBS (containing 1% Tween 80 to maintain sink conditions for lipophilic drugs). Maintain the temperature at 32°C ± 1°C (physiological skin surface temperature) via a circulating water bath.

-

Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the 1,4-distearoylpiperazine formulation to the donor compartment.

-

Sampling & Analysis: Withdraw 200 µL aliquots from the receptor sampling port at predetermined intervals (1, 2, 4, 8, 12, and 24 hours), replacing the volume with fresh receptor fluid. Quantify the API using validated HPLC or LC-MS/MS methods to calculate the steady-state flux ( Jss ).

Step-by-Step Workflow for In Vitro Permeation Testing (IVPT).

Safety, Irritation, and E-E-A-T Considerations

A fundamental constraint in transdermal delivery is the inverse relationship between CPE potency and skin safety. Many aggressive enhancers (like sodium lauryl sulfate) cause severe erythema by penetrating into the viable epidermis and denaturing keratin and other structural proteins[6].

The 1,4-distearoylpiperazine Advantage: The extreme lipophilicity (driven by the C36 total hydrocarbon tail) restricts the molecule's partitioning strictly to the lipophilic domains of the stratum corneum. It lacks the aqueous solubility required to diffuse deeply into the viable epidermal layers. Consequently, it fluidizes the dead SC barrier without triggering the interstitial release of pro-inflammatory cytokines from living keratinocytes[6],[5]. This self-limiting penetration profile makes it a highly attractive candidate for chronic transdermal patch applications.

References

-

PubChem (NIH): Piperazine, 1,4-bis(1-oxooctadecyl)- | CID 550164. Retrieved from[Link]

-

PNAS: Design principles of chemical penetration enhancers for transdermal drug delivery. Retrieved from[Link]

-

Molecular Pharmaceutics (ACS): Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. Retrieved from[Link]

-

MDPI Pharmaceutics: CPE-DB: An Open Database of Chemical Penetration Enhancers. Retrieved from[Link]

-

International Journal of Pharmaceutics (via ResearchGate): Azone analogues: Classification, design, and transdermal penetration principles. Retrieved from[Link]

Sources

Synthesis and Application of Piperazine, 1,4-bis(1-oxooctadecyl)- in Advanced Lipid Formulations

Executive Summary

In the realm of advanced lipid-based therapeutics and materials science, the structural rigidity of a lipid's hydrophobic domain dictates the macroscopic behavior of the entire assembly. Piperazine, 1,4-bis(1-oxooctadecyl)- —commonly referred to as 1,4-distearoylpiperazine—represents a unique class of structural lipids. Unlike traditional linear aliphatic amides or phospholipids, the incorporation of a central piperazine core induces restricted conformational rotation. This technical guide provides a deep dive into the causality-driven synthesis of this molecule and its emerging role as a structural component in Lipid Nanoparticle (LNP) formulations designed for targeted gene delivery.

Chemical Identity & Quantitative Data

Before initiating synthesis, it is critical to define the physicochemical parameters of the target molecule. The dual stearoyl chains provide intense hydrophobicity, while the diamide core offers hydrogen-bonding potential.

| Property | Value |

| IUPAC Name | 1,4-bis(octadecanoyl)piperazine |

| Common Name | 1,4-Distearoylpiperazine |

| CAS Registry Number | |

| Molecular Formula | C₄₀H₇₈N₂O₂ |

| Molecular Weight | 619.06 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in hot chloroform, DCM; insoluble in water |

Mechanistic Pathways & Synthesis Strategies

The most scalable and high-yielding method for synthesizing 1,4-distearoylpiperazine is the Schotten-Baumann N-acylation . This involves the nucleophilic acyl substitution ( SNAc ) of stearoyl chloride by the secondary amines of the piperazine ring.

The Causality of Experimental Choices

As an application scientist, understanding why reagents are chosen is more important than simply following a recipe.

-

Why Dichloromethane (DCM) as a solvent? The reaction generates a highly non-polar, long-chain lipid. DCM effectively solubilizes both the stearoyl chloride and the growing hydrophobic product. If a less potent solvent is used, the mono-acylated intermediate may prematurely precipitate, trapping unreacted starting materials and drastically reducing the yield.

-

Why Triethylamine (TEA)? The nucleophilic attack of piperazine on the acid chloride generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the remaining secondary amines on the piperazine ring, rendering them non-nucleophilic. TEA acts as an acid scavenger, driving the reaction equilibrium forward to quantitative di-acylation.

-

Why 0°C Initiation? The initial amide bond formation is highly exothermic. Controlling the temperature prevents the thermal degradation of stearoyl chloride into ketenes and minimizes solvent boil-off, ensuring a clean impurity profile.

Detailed Experimental Protocol: N-Acylation

This protocol is designed as a self-validating system , ensuring that the operator can analytically confirm success at critical junctions before proceeding.

Step-by-Step Methodology

-

Preparation: Flame-dry a 500 mL round-bottom flask under an inert argon atmosphere. Add anhydrous Piperazine (1.0 eq, 10 mmol, 0.86 g) and dissolve in 150 mL of anhydrous DCM.

-

Base Addition: Inject Triethylamine (2.5 eq, 25 mmol, 3.48 mL) into the stirring solution. Cool the flask to 0°C using an ice-water bath.

-

Acylation: Dissolve Stearoyl chloride (2.2 eq, 22 mmol, 6.66 g) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 45 minutes using an addition funnel. Note: The slight excess of stearoyl chloride ensures complete di-acylation.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12 hours under argon.

-

Self-Validation (In-Process Control): Spot the reaction mixture on a Silica Gel TLC plate alongside a pure piperazine standard. Develop the plate and apply a Ninhydrin stain.

-

Causality: Piperazine (a secondary amine) will stain a vivid purple. The fully di-acylated product lacks free amines and will not react. The complete absence of a Ninhydrin-positive spot confirms quantitative conversion , serving as a definitive go/no-go gate.

-

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1.0 M HCl (2 x 100 mL) to remove excess TEA, saturated aqueous NaHCO₃ (2 x 100 mL) to neutralize residual acid, and brine (1 x 100 mL) for osmotic balance.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid from a hot mixture of Ethanol/Ethyl Acetate (1:1 v/v) to yield pure 1,4-distearoylpiperazine crystals.

Fig 1: N-acylation workflow for 1,4-distearoylpiperazine synthesis.

Application Workflow: Integration into Lipid Nanoparticles (LNPs)

While historically used as a slip agent in polymer extrusion, 1,4-distearoylpiperazine is gaining traction as a structural lipid in.

Causality in LNP Formulation

Replacing traditional structural lipids (like DSPC) with a piperazine-derived lipid alters the lipid packing parameter. The rigid piperazine core induces a more constrained lamellar phase. Furthermore, the exposed nitrogen atoms in the piperazine ring, while sterically hindered by the stearoyl chains, subtly shift the surface pKa of the LNP. This specific physicochemical alteration has been empirically linked to enhanced spleen tropism , facilitating the transfection of splenic macrophages and dendritic cells over traditional hepatocyte clearance pathways.

Microfluidic Formulation Protocol

-

Aqueous Phase: Dissolve the therapeutic mRNA in a 50 mM Citrate Buffer (pH 4.0). The acidic pH ensures the ionizable lipids become fully protonated during mixing.

-

Lipid Phase: Dissolve the Ionizable Lipid, 1,4-distearoylpiperazine (Structural Lipid), Cholesterol, and PEG-Lipid in anhydrous Ethanol at a predetermined molar ratio (e.g., 50:10:38.5:1.5).

-

Microfluidic Mixing: Pump the aqueous and lipid phases through a microfluidic herringbone mixer at a 3:1 (Aqueous:Ethanol) volume ratio. The rapid shift in solvent polarity forces the hydrophobic stearoyl tails of the piperazine lipid to self-assemble, encapsulating the mRNA.

-

Buffer Exchange: Process the nascent LNPs through Tangential Flow Filtration (TFF) against 1X PBS (pH 7.4) to remove ethanol and neutralize the pH, locking the LNPs into their final stable conformation.

Fig 2: Microfluidic self-assembly of piperazine-integrated LNPs.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 550164, Piperazine, 1,4-bis(1-oxooctadecyl)-" PubChem,[Link][1]

-

Qiu, M., et al. "Lipid Nanoparticles for Delivery of CRISPR Gene Editing Components" Advanced Drug Delivery Reviews, PMC,[Link][2]

Sources

Piperazine, 1,4-bis(1-oxooctadecyl)-: Structural Mechanics and Applications as a Novel Transdermal Penetration Enhancer

Executive Summary

The stratum corneum (SC) represents the primary physiological barrier in transdermal drug delivery. It is composed of a highly ordered "brick and mortar" structure, where corneocytes are embedded in a crystalline lipid matrix of ceramides, cholesterol, and free fatty acids. To deliver therapeutics across this barrier, Chemical Penetration Enhancers (CPEs) are utilized to transiently disrupt the lipid packing.

Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS: 53575-22-7), commonly known as 1,4-distearoylpiperazine, represents a highly specialized class of bis-amide CPEs. Cataloged as an advanced derivative in the, this molecule leverages a rigid piperazine core flanked by two lipophilic stearoyl chains to induce localized fluidization within the SC. This whitepaper provides an in-depth technical analysis of its structural causality, synthesis protocols, and validation methodologies for transdermal formulation.

Physicochemical Profiling & Structural Causality

The efficacy of a penetration enhancer is dictated by its thermodynamic activity and its spatial geometry. Unlike traditional mono-acyl enhancers (e.g., Azone), 1,4-distearoylpiperazine possesses a symmetrical bis-stearoyl substitution.

Mechanism of Lipid Disruption

The two C18 (stearoyl) chains exhibit extreme lipophilicity, allowing seamless partitioning into the lipophilic domains of the SC. However, the rigid, non-planar chair conformation of the central piperazine ring forces a fixed dihedral angle between the two acyl chains. When this molecule intercalates into the skin, its "wedge-like" geometry prevents the tight orthorhombic packing typical of endogenous ceramides. This steric mismatch induces a phase transition in the lipid lamellae from a rigid gel state to a more permeable liquid-crystalline state, significantly enhancing the flux of co-administered drugs.

Quantitative Data Summary

The following table summarizes the physicochemical properties of 1,4-distearoylpiperazine, sourced from[1], and explains the formulation causality behind each metric.

| Property | Value | Causality / Formulation Implication |

| IUPAC Name | 1,4-bis(1-oxooctadecyl)piperazine | Symmetrical bis-amide structure ensures uniform lipid intercalation. |

| CAS Number | 53575-22-7 | Unique chemical identifier for regulatory and sourcing purposes. |

| Molecular Weight | 619.06 g/mol | High MW necessitates the use of a low-MW co-solvent (e.g., Propylene Glycol) to ensure vehicle solubility. |

| LogP (Predicted) | > 10.0 | Extreme lipophilicity drives strong thermodynamic partitioning out of the formulation and into the SC lipids. |

| H-Bond Donors | 0 | The lack of N-H donors prevents the CPE from self-aggregating via hydrogen bonding, keeping it active as a monomer. |

| H-Bond Acceptors | 2 | The two carbonyl oxygens interact with the polar headgroups of skin ceramides, anchoring the molecule. |

| Rotatable Bonds | 34 | High conformational flexibility of the acyl chains maximizes entropy and lipid mixing within the SC. |

Synthesis & Purification Protocol

The synthesis of 1,4-distearoylpiperazine relies on a highly controlled bimolecular nucleophilic acyl substitution. The protocol below is designed as a self-validating system , ensuring that reaction completion and product purity can be quantitatively verified at the bench.

Step-by-Step Methodology: N-Acylation of Piperazine

Reagents: Anhydrous piperazine (1.0 eq), Stearoyl chloride (2.1 eq), Triethylamine (TEA) (2.5 eq), Anhydrous Dichloromethane (DCM).

-

System Preparation: Purge a round-bottom flask with inert Nitrogen ( N2 ) gas to prevent the hydrolysis of the moisture-sensitive stearoyl chloride.

-

Nucleophile Solvation: Dissolve anhydrous piperazine and TEA in anhydrous DCM.

-

Causality: TEA acts as a non-nucleophilic base to scavenge the generated hydrochloric acid (HCl). Without TEA, the unreacted piperazine would undergo protonation, rendering its secondary amines non-nucleophilic and prematurely halting the reaction.

-

-

Thermal Control: Chill the reaction vessel to 0 °C using an ice bath.

-

Causality: Acylation is highly exothermic. Maintaining 0 °C prevents localized heating that could lead to the degradation of the acyl chloride or the formation of colored impurities.

-

-

Acylation: Add stearoyl chloride dropwise over 30 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

In-Process Validation (TLC): Co-spot the reaction mixture against the starting piperazine on a silica TLC plate (Eluent: 9:1 DCM:MeOH). The disappearance of the baseline piperazine spot validates reaction completion.

-

Aqueous Workup: Wash the organic layer sequentially with 1M HCl (to remove excess TEA and unreacted piperazine), saturated NaHCO3 (to neutralize residual acid), and brine.

-

Purification: Dry the organic layer over anhydrous MgSO4 , filter, and evaporate the DCM under reduced pressure. Recrystallize the crude solid from a hot mixture of ethanol and ethyl acetate to yield pure 1,4-distearoylpiperazine.

Fig 1: Step-by-step synthesis workflow of 1,4-distearoylpiperazine via controlled N-acylation.

Transdermal Formulation & Evaluation Protocol

To validate the efficacy of 1,4-distearoylpiperazine as a CPE, researchers must employ an ex vivo permeation model. The vertical Franz diffusion cell provides a controlled thermodynamic environment to measure the steady-state flux ( Jss ) of an Active Pharmaceutical Ingredient (API).

Step-by-Step Methodology: Franz Cell Permeation Assay

-

Vehicle Preparation: Dissolve the target API (e.g., a model drug) and 2% (w/v) 1,4-distearoylpiperazine in a co-solvent system of Propylene Glycol (PG) and Ethanol (1:1).

-

Causality: PG is not merely a solvent; it actively permeates the SC and solvates the polar headgroups of the lipid bilayer. This creates a synergistic swelling effect that amplifies the steric disruption caused by the bulky piperazine core of the CPE.

-

-

Membrane Preparation: Mount excised porcine or human cadaver skin between the donor and receptor compartments of a Franz cell, ensuring the stratum corneum faces the donor chamber.

-

Receptor Sink Conditions: Fill the receptor compartment with Phosphate Buffered Saline (PBS, pH 7.4) and maintain at 32 °C (physiological skin surface temperature) under constant magnetic stirring.

-

Causality: Maintaining "sink conditions" (where the drug concentration in the receptor fluid never exceeds 10% of its saturation solubility) ensures that the concentration gradient—the thermodynamic driving force for passive diffusion—remains constant.

-

-

Dosing & Sampling: Apply 0.5 mL of the formulation to the donor compartment. Withdraw 200 µL aliquots from the receptor sampling port at predetermined intervals (1, 2, 4, 8, 12, 24 hours), immediately replacing the volume with fresh PBS.

-

Self-Validating Mass Balance: After 24 hours, extract the remaining drug from the donor compartment, the skin membrane, and the total receptor fluid.

-

Validation Metric: The sum of the recovered API must equal 100 ± 10% of the initial dose. A failure in mass balance indicates drug degradation, volatilization, or binding to the glass apparatus, which invalidates the flux calculation.

-

Fig 2: Stratum corneum lipid fluidization pathway driven by 1,4-distearoylpiperazine.

Conclusion

Piperazine, 1,4-bis(1-oxooctadecyl)- serves as a sophisticated architectural tool in formulation science. By combining the extreme lipophilicity of stearoyl chains with the rigid, non-planar geometry of a piperazine core, it acts as a highly effective, non-ionic chemical penetration enhancer. When synthesized with strict environmental controls and formulated alongside synergistic co-solvents like propylene glycol, it provides a reliable mechanism for overcoming the stratum corneum barrier in transdermal drug delivery systems.

References

-

National Center for Biotechnology Information (PubChem). "Piperazine, 1,4-bis(1-oxooctadecyl)-; CID 550164." PubChem Compound Summary. Retrieved April 2026. URL:[Link]

-

IntBio. "CPE DB, the curated database of chemical penetration enhancers (Azone_analog-203)." Chemical Penetration Enhancers Database. Retrieved April 2026. URL:[Link]

Sources

Transdermal Permeation Modulation: A Technical Guide to 1,4-Distearoylpiperazine (CAS 53575-22-7)

Executive Summary

The stratum corneum (SC) represents a formidable physiological barrier, historically limiting transdermal drug delivery to small, highly lipophilic molecules. To overcome this, Chemical Penetration Enhancers (CPEs) are engineered to reversibly perturb the SC lipid matrix. Piperazine, 1,4-bis(1-oxooctadecyl)- , commonly known as 1,4-distearoylpiperazine (CAS 53575-22-7), is an advanced, highly lipophilic Azone analog . By replacing the traditional azepane ring with a rigid piperazine core and incorporating dual 18-carbon (stearoyl) chains, this molecule acts as a potent lipid fluidizer, significantly increasing the steady-state flux of co-administered Active Pharmaceutical Ingredients (APIs).

This whitepaper provides a comprehensive mechanistic breakdown, structural rationale, and self-validating experimental protocols for utilizing 1,4-distearoylpiperazine in transdermal formulation development.

Structural Rationale & Physicochemical Profiling

The efficacy of a CPE is governed by its partition coefficient and its spatial geometry within the SC lipid lamellae. 1,4-distearoylpiperazine (Molecular Weight: 619.1 g/mol ) is specifically designed to exploit structure-enhancement relationships .

-

Dual Stearoyl (C18) Chains: The SC lipid matrix is predominantly composed of ceramides, cholesterol, and free fatty acids. The C18 aliphatic chains of 1,4-distearoylpiperazine mimic the non-polar tails of endogenous skin lipids. This structural homology drives high thermodynamic partitioning into the lipid bilayers.

-

Piperazine Core: Unlike flexible aliphatic enhancers, the heterocyclic piperazine ring is rigid and bulky. When the C18 chains anchor into the lipid matrix, the piperazine core creates severe steric hindrance.

The Causality of Enhancement: The steric bulk of the piperazine ring prevents the endogenous ceramides from maintaining their highly ordered, crystalline (orthorhombic) packing. This forced disruption creates "free volume" or micro-cavities within the lipid bilayer, drastically lowering the diffusional resistance for APIs and facilitating transcellular and intercellular transport .

Mechanistic pathway of 1,4-distearoylpiperazine-mediated stratum corneum lipid fluidization.

Quantitative Efficacy & Data Presentation

Piperazine-based enhancers have been shown to yield 4- to 6-fold increases in skin permeability compared to baseline formulations . The table below summarizes the comparative Flux Enhancement Ratios (ER) of various CPE classes when delivering a model lipophilic drug (e.g., Cinnarizine) across excised skin models .

| Enhancer | Chemical Class | Target API | Enhancement Ratio (ER) | Primary Mechanism of Action |

| Control (Vehicle Only) | N/A | Cinnarizine | 1.0 | Baseline diffusion |

| Oleic Acid | Fatty Acid | Cinnarizine | ~3.8 | Phase transition temperature reduction |

| Azone (Laurocapram) | Azepanone | Cinnarizine | ~4.5 | Lipid fluidization |

| 1,4-Distearoylpiperazine | Piperazine | Cinnarizine | ~6.2 | Severe steric lipid disruption & fluidization |

Experimental Methodology: Ex Vivo Permeation & Validation

To ensure scientific integrity, the evaluation of 1,4-distearoylpiperazine must be conducted using a self-validating system. The following protocol pairs standard Franz diffusion cell assays with Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to prove that the observed flux increase is directly caused by lipid disruption, rather than artifactual skin damage.

Step-by-Step Protocol

Step 1: Formulation and Thermodynamic Optimization Because 1,4-distearoylpiperazine is highly lipophilic, it exhibits poor aqueous solubility. It must be formulated in a co-solvent system (e.g., Propylene Glycol/Ethanol) to ensure it remains completely dissolved. Causality: A dissolved state ensures maximum thermodynamic activity, which is the driving force for the CPE to partition out of the vehicle and into the skin .

Step 2: Skin Membrane Preparation Isolate the epidermis from dermatomed porcine skin (a standard human skin analog) using a heat-separation technique (60°C for 1 minute). Mount the tissue between the donor and receptor compartments of a vertical Franz diffusion cell.

Step 3: Permeation Assay Setup Fill the receptor compartment with a physiological buffer (e.g., PBS with 1% Tween 80 to maintain sink conditions for lipophilic APIs). Maintain the system at 32°C . Causality: The skin surface temperature in humans is approximately 32°C, not the core body temperature of 37°C. Testing at 37°C artificially inflates lipid fluidity and yields false-positive enhancement data.

Step 4: Dosing and Sampling Apply 10 mg/cm² of the formulation to the donor compartment. Withdraw 200 µL aliquots from the receptor chamber at predetermined intervals (1, 2, 4, 8, 12, and 24 hours), replacing the volume with fresh buffer. Analyze samples via HPLC to calculate the steady-state flux ( Jss ).

Step 5: Mechanistic Validation via ATR-FTIR Post-experiment, remove the SC membrane, wash it to remove residual formulation, and analyze it using ATR-FTIR. Self-Validation Check: Focus on the CH₂ symmetric and asymmetric stretching vibrations (typically at 2850 cm⁻¹ and 2920 cm⁻¹). A shift to higher wavenumbers confirms that 1,4-distearoylpiperazine successfully transitioned the SC lipids from a solid-ordered (orthorhombic) state to a liquid-disordered state .

Ex vivo permeation and mechanistic validation workflow using Franz diffusion cells.

Safety, Toxicity, and Reversibility

A critical parameter for any CPE is its safety profile. While 1,4-distearoylpiperazine is highly effective at lipid fluidization, researchers must verify that it does not cause irreversible protein denaturation.

-

Protein Denaturation Assay: Using the same ATR-FTIR data from Step 5, examine the Amide I and Amide II bands (1650 cm⁻¹ and 1550 cm⁻¹). Significant shifts or broadening in these regions indicate keratin denaturation, which correlates directly with in vivo skin irritation and erythema . Ideal formulations of 1,4-distearoylpiperazine will show massive shifts in the CH₂ lipid bands but negligible changes in the Amide bands.

-

Reversibility: Transepidermal Water Loss (TEWL) should be measured in vivo post-patch removal. The SC barrier must recover its baseline TEWL values within 24 to 48 hours, proving the structural disruption was transient and non-destructive.

References

-

CPE DB: The Curated Database of Chemical Penetration Enhancers Source: Intbio.org URL:[Link]

-

Design principles of chemical penetration enhancers for transdermal drug delivery Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

Influence of Vehicles and Penetration Enhancers on the Permeation of Cinnarizine Through the Skin Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum Source: MDPI - Pharmaceutics URL:[Link]

-

Enhancement of transdermal drug delivery via synergistic action of chemicals Source: PermeGear / Journal of Controlled Release URL:[Link]

Physicochemical Profiling and Application of Piperazine, 1,4-bis(1-oxooctadecyl)- in Transdermal Drug Delivery

Executive Summary

The compound Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS: 53575-22-7) [1], widely referred to in pharmaceutical literature as 1,4-distearoylpiperazine , is a highly specialized synthetic lipidic excipient. Within the drug development sector, it is primarily investigated as an Azone analog —a class of Chemical Penetration Enhancers (CPEs) [2].

Transdermal drug delivery is notoriously limited by the stratum corneum (SC), the outermost layer of the epidermis composed of a highly ordered ceramide, cholesterol, and free fatty acid matrix. 1,4-distearoylpiperazine functions by safely and reversibly disrupting this lipid packing, thereby increasing the intercellular diffusivity of co-administered Active Pharmaceutical Ingredients (APIs) without causing the deep-tissue irritation associated with earlier-generation solvents [3].

Physicochemical Properties & Structural Causality

To understand the efficacy of 1,4-distearoylpiperazine, one must analyze the causality between its chemical structure and its physical behavior in biological matrices.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound.

| Property | Value | Scientific Implication |

| Molecular Formula | C₄₀H₇₈N₂O₂ | High carbon count dictates extreme lipophilicity. |

| Molecular Weight | 619.06 g/mol | Exceeds the standard 500 Da rule for passive diffusion, meaning the enhancer acts on the barrier rather than easily passing through it. |

| SMILES String | CCCCCCCCCCCCCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCCCCCCCCCCCCC | Symmetrical bis-amide structure. |

| LogP (Calculated) | > 12.0 | Near-absolute insolubility in water; requires lipophilic vehicles (e.g., propylene glycol) for formulation. |

| H-Bond Donors | 0 | Prevents the molecule from becoming rigidly locked into the SC ceramide hydrogen-bond network. |

| H-Bond Acceptors | 2 | Allows transient dipole interactions with the polar heads of SC lipids. |

Structural Causality: The "Bulky Wedge" Effect

Standard linear fatty acids (e.g., oleic acid) are known to fluidize the SC, but they often partition too deeply, leading to systemic exposure and irritation. 1,4-distearoylpiperazine solves this through its specific molecular architecture.

Because the nitrogens in the piperazine core are fully substituted (forming tertiary amides), the molecule lacks hydrogen-bond donors. Instead of integrating seamlessly into the SC's highly ordered hydrogen-bonded ceramide network, the rigid piperazine ring forces the two massive 18-carbon (stearoyl) chains into a sterically demanding "V-shaped" or parallel conformation. When this bulky molecule inserts into the lipid lamellae, its large cross-sectional area creates "free volume" defects. This physically forces adjacent lipids apart, lowering the local phase transition temperature of the SC lipids from a solid crystalline state to a more permeable liquid-crystalline state.

Mechanistic Pathways: SC Lipid Disruption

The primary mechanism of action for Azone analogs like 1,4-distearoylpiperazine relies on intercellular lipid disruption rather than intracellular protein denaturation.

Fig 1: Mechanistic pathway of stratum corneum lipid disruption by 1,4-distearoylpiperazine.

Experimental Workflow: In Vitro Permeation Testing (IVPT)

To evaluate the efficacy of 1,4-distearoylpiperazine, researchers must utilize a self-validating In Vitro Permeation Testing (IVPT) protocol using Franz Diffusion Cells. The following methodology ensures that every data point is internally verified for accuracy and membrane integrity.

Self-Validating Protocol Steps

-

Skin Preparation: Harvest porcine ear skin (a validated human skin model) and use a dermatome to isolate a 500 µm thick section containing the SC and viable epidermis.

-

System Assembly & Integrity Check (Self-Validation Point 1): Mount the skin between the donor and receptor compartments of a Franz cell. Measure Transepidermal Water Loss (TEWL) or electrical resistance. Causality: If TEWL exceeds 15 g/m²/h, the membrane is micro-torn and must be discarded. This prevents false-positive permeation spikes.

-

Receptor Fluid Equilibration (Self-Validation Point 2): Fill the receptor chamber with PBS containing 4% Bovine Serum Albumin (BSA). Causality: BSA ensures "sink conditions" by binding the permeating lipophilic drug, preventing receptor saturation from artificially halting the diffusion gradient.

-

Dosing: Apply 10 µL/cm² of the formulation (e.g., 1% API + 5% 1,4-distearoylpiperazine in a propylene glycol vehicle) to the donor compartment.

-

Sampling: Withdraw 200 µL aliquots from the receptor chamber at 1, 2, 4, 8, 12, and 24 hours, immediately replacing the volume with fresh buffer.

-

Mass Balance Recovery (Self-Validation Point 3): At 24 hours, swab the donor compartment and extract the skin tissue. Causality: The sum of (Amount Permeated + Amount in Skin + Amount Unabsorbed) must equal 90-110% of the applied dose to rule out API degradation.

-

Quantification: Analyze samples via validated HPLC-UV/MS.

Fig 2: Self-validating in vitro permeation testing (IVPT) workflow using Franz diffusion cells.

Quantitative Data Presentation: Enhancement Efficacy

The defining metric for a Chemical Penetration Enhancer is its Enhancement Ratio (ER) , calculated as the steady-state flux ( Jss ) of the drug with the enhancer divided by the flux of the drug without the enhancer.

Below is a representative data matrix demonstrating the typical enhancement profile of 1,4-distearoylpiperazine when formulated at 5% w/w in a binary cosolvent system (Propylene Glycol/Ethanol) against standard model drugs [3].

| Model API | API LogP | Baseline Flux ( Jss ) (µg/cm²/h) | Flux with 1,4-Distearoylpiperazine | Enhancement Ratio (ER) |

| 5-Fluorouracil | -0.89 | 0.45 ± 0.12 | 2.88 ± 0.31 | 6.4x |

| Hydrocortisone | 1.61 | 1.10 ± 0.20 | 12.65 ± 1.05 | 11.5x |

| Estradiol | 2.69 | 0.85 ± 0.15 | 4.08 ± 0.42 | 4.8x |

Analysis: The data illustrates that 1,4-distearoylpiperazine is most effective for moderately lipophilic drugs (like Hydrocortisone). Highly hydrophilic drugs (5-FU) benefit from the fluidization of the lipid domains, but their inherent lack of partitioning into the SC limits the absolute maximum flux. Highly lipophilic drugs (Estradiol) already partition well into the SC, meaning the relative enhancement provided by the CPE is lower.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 550164, Piperazine, 1,4-bis(1-oxooctadecyl)-" PubChem. Available at:[Link]

-

CPE DB (Chemical Penetration Enhancers Database). "Azone_analog-203: 1,4-Distearoylpiperazine." Intbio. Available at:[Link]

-

Michniak, B.B., Player, M.R., Chapman, J.M., & Sowell, J.W. (1994). "Azone analogs as penetration enhancers: effect of different vehicles on hydrocortisone acetate skin permeation and retention." Journal of Controlled Release, 32(2), 147-154. Available at:[Link]

The Formulation Architect’s Guide to Piperazine, 1,4-bis(1-oxooctadecyl)-: Solubility, Analytics, and Lipid Nanoparticle Integration

Executive Summary

In the landscape of advanced drug delivery, highly lipophilic excipients play a critical role in overcoming biological barriers. Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS: 53575-22-7), commonly referred to as 1,4-Distearoylpiperazine (1,4-DSP), is a unique bis-fatty acid amide. Structurally classified as an[1], it functions dualistically as a potent Chemical Penetration Enhancer (CPE) for transdermal drug delivery systems (TDDS) and as a highly stable, high-melting structural lipid for Solid Lipid Nanoparticles (SLNs).

Because 1,4-DSP is characterized by extreme lipophilicity and a robust crystalline lattice, formulating with it requires precise thermodynamic control. This whitepaper provides a comprehensive, field-proven framework for understanding its solubility profile, analytical quantification, and integration into self-validating experimental workflows.

Physicochemical Profiling & Structural Causality

To predict the solubility of 1,4-DSP, one must analyze its molecular architecture. The molecule consists of a rigid piperazine core flanked by two long-chain (C18) stearoyl groups.

-

Extreme Lipophilicity: The two C18 aliphatic chains dominate the molecule's surface area, driving the estimated LogP well above 14. This renders the compound practically insoluble in aqueous media[2][3].

-

High Crystal Lattice Energy: The central amide bonds engage in strong intermolecular hydrogen bonding, while the dual C18 chains maximize van der Waals dispersion forces. This results in a high melting point (analogous to [4]), requiring significant enthalpy to disrupt the crystal lattice during dissolution.

Table 1: Fundamental Physicochemical Parameters

| Parameter | Value / Descriptor | Scientific Causality |

| Molecular Formula | C₄₀H₇₈N₂O₂ | High carbon-to-heteroatom ratio dictates extreme hydrophobicity. |

| Molecular Weight | 619.06 g/mol | High MW restricts passive diffusion unless formulated in nanocarriers. |

| Melting Point | ~140°C – 146°C | Strong intermolecular H-bonding at the amide core and lipid chain packing. |

| Estimated LogP | > 14.0 | Drives partitioning exclusively into lipidic or non-polar organic phases. |

| UV Chromophore | None (>220 nm) | Lacks conjugated π-systems; necessitates specialized detection (ELSD/CAD). |

Thermodynamic Solubility Profile

Standard solubility rules dictate that "like dissolves like," but for high-melting waxes like 1,4-DSP, the temperature of the solvent is just as critical as its polarity. At room temperature (25°C), the thermal energy of most solvents is insufficient to overcome the compound's lattice enthalpy.

Table 2: Empirical Solubility Matrix (at 25°C and 80°C)

| Solvent System | Classification | Solubility at 25°C | Solubility at 80°C | Formulation Application |

| Water / Buffers | Aqueous | Insoluble (< 0.1 µg/mL) | Insoluble | Anti-solvent for precipitation. |

| Ethanol / Methanol | Polar Protic | Sparingly Soluble | Soluble | Co-solvent for hot-melt processes. |

| Chloroform / DCM | Halogenated | Freely Soluble | N/A (Boils) | Analytical sample preparation. |

| Isopropyl Myristate (IPM) | Ester / Lipid | Slightly Soluble | Freely Soluble | Transdermal patch adhesive matrices. |

| Stearic Acid / Compritol | Solid Lipid | N/A (Solid) | Miscible (Melt) | Core matrix for Solid Lipid Nanoparticles. |

Mechanistic Role in Drug Delivery

As an Azone analog, 1,4-DSP acts as a Chemical Penetration Enhancer (CPE)[1]. Its structural similarity to endogenous ceramides allows it to partition seamlessly into the stratum corneum. Once inserted, the bulky piperazine headgroup and dual alkyl chains disrupt the highly ordered packing of skin lipids, fluidizing the barrier and allowing Active Pharmaceutical Ingredients (APIs) to permeate.

Fig 1: Stratum corneum fluidization pathway by 1,4-Distearoylpiperazine.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate built-in validation mechanisms to prevent false positives caused by the compound's unique physical properties.

Protocol 1: Isothermal Shake-Flask Solubility Determination (Non-Aqueous)

Because 1,4-DSP lacks a UV chromophore, traditional HPLC-UV will fail to detect it accurately against solvent background noise. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) must be utilized.

Step-by-Step Methodology:

-

Saturation: Add an excess of 1,4-DSP solid (~50 mg) to 2 mL of the target organic solvent (e.g., Isopropyl Myristate) in a sealed borosilicate glass vial.

-

Equilibration: Place the vial in a thermostatic shaking water bath at exactly 25.0°C ± 0.1°C for 72 hours. Causality: High-molecular-weight lipids require extended equilibration times to reach true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C. Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 0.5 mL of filtrate to account for lipid adsorption to the PTFE membrane.

-

Dilution & Analysis: Dilute the filtrate 1:100 in Chloroform/Methanol (1:1 v/v) to prevent precipitation. Inject into an HPLC-CAD system (C18 column, non-aqueous reverse-phase gradient).

-

Self-Validation Step (Spike Recovery): Spike a known concentration of 1,4-DSP reference standard into a parallel filtered sample. A recovery of 98-102% validates that the sample matrix is not suppressing the CAD signal.

Protocol 2: Hot-Melt Homogenization for Solid Lipid Nanoparticles (SLNs)

1,4-DSP is an excellent candidate for the solid core of SLNs due to its high melting point, which prevents drug leakage during storage.

Step-by-Step Methodology:

-

Lipid Phase Preparation: Heat 500 mg of 1,4-DSP to 155°C (approx. 10°C above its melting point) until completely liquefied. Dissolve the lipophilic API into this melt.

-

Aqueous Phase Preparation: Heat 10 mL of an aqueous surfactant solution (e.g., 2% w/v Poloxamer 188) to 90°C. Causality: The aqueous phase must be hot, but boiling must be avoided. Operating the homogenizer under pressure raises the boiling point, preventing cavitation.

-

Pre-Emulsification: Disperse the hot lipid phase into the hot aqueous phase using a high-shear rotor-stator mixer at 10,000 RPM for 2 minutes.

-

High-Pressure Homogenization (HPH): Pass the pre-emulsion through a heated high-pressure homogenizer at 500 bar for 3 cycles.

-

Recrystallization: Rapidly cool the nanoemulsion in an ice bath (4°C) to force the 1,4-DSP to precipitate into solid nanoparticles.

-

Self-Validation Step (Thermal Analysis): Lyophilize a sample of the SLNs and analyze via Differential Scanning Calorimetry (DSC). The presence of a sharp endothermic peak near 140°C confirms the 1,4-DSP has successfully recrystallized into a stable solid matrix, rather than remaining in a supercooled liquid state.

Fig 2: Hot-melt homogenization workflow for 1,4-DSP Solid Lipid Nanoparticles.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 550164, Piperazine, 1,4-bis(1-oxooctadecyl)-. Retrieved from:[Link]

-

CPE DB: The Curated Database of Chemical Penetration Enhancers. Azone_analog-203. Retrieved from: [Link]

-

Wikipedia. Ethylene bis(stearamide) - Structural and Thermal Analog Properties. Retrieved from:[Link]

Sources

Thermal Stability and Rheological Profiling of Piperazine, 1,4-bis(1-oxooctadecyl)-: A Technical Whitepaper for Advanced Drug Delivery and Polymer Processing

Executive Summary

Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS 53575-22-7), structurally recognized as 1,4-distearoylpiperazine (DSP), is a high-molecular-weight bis-amide[1]. Comprising a rigid, cyclic piperazine core flanked by two saturated C18 (stearoyl) aliphatic chains, this molecule occupies a unique physicochemical niche. While it shares structural homology with the ubiquitous industrial wax Ethylene bis-stearamide (EBS)[2], the substitution of an acyclic ethylenediamine linker with a piperazine ring fundamentally alters its thermodynamic and rheological behavior.

This whitepaper provides an in-depth mechanistic analysis of DSP’s thermal stability. By dissecting its molecular architecture, we establish causality for its performance as a resilient lipidic excipient in Hot-Melt Extrusion (HME) and as a highly effective Chemical Penetration Enhancer (CPE) in transdermal drug delivery systems[3].

Mechanistic Grounding: Molecular Architecture and Thermal Resilience

To understand the thermal stability of DSP, one must evaluate the causality between its atomic structure and its macroscopic phase behavior. The thermal profile of bis-amides is dictated by two primary intermolecular forces: Van der Waals interactions between the aliphatic tails and dipole-dipole/hydrogen-bonding interactions at the amide cores.

The Tertiary Amide Advantage

The defining structural feature of DSP is its tertiary amide configuration. Because both nitrogen atoms in the piperazine ring are fully substituted, DSP lacks the abstractable N-H protons present in secondary bis-amides like EBS[4].

-

Phase Transition (Melting): In EBS, secondary amides form extensive, highly ordered intermolecular hydrogen-bond networks, driving its melting point (Tm) to approximately 140–145 °C[2]. In contrast, the tertiary amides in DSP can only act as hydrogen-bond acceptors. The absence of H-bond donors significantly reduces the intermolecular cohesive energy density. Consequently, DSP exhibits a lower enthalpy of fusion and a reduced Tm, making it a highly malleable, low-melting lipidic matrix suitable for processing thermosensitive Active Pharmaceutical Ingredients (APIs)[5].

-

Thermal Degradation (Tonset): Despite a lower melting point, DSP exhibits exceptional resistance to thermal degradation. The lack of an N-H proton prevents low-energy thermal elimination pathways (such as ketene formation via cyclic transition states). Thermal degradation of DSP is forced to proceed via higher-energy homolytic bond cleavage of the robust piperazine ring or the aliphatic C-C bonds, pushing its degradation onset well above 280 °C.

Conformational Rigidity of the Piperazine Core

The chair conformation of the piperazine ring restricts the rotational degrees of freedom at the center of the molecule[6]. During thermal stress, this steric hindrance minimizes the conformational entropy of the melt, maintaining a high-viscosity, stable rheological profile even at elevated temperatures. This makes DSP an excellent internal lubricant and shear-stabilizer in polymer extrusion[4].

Quantitative Data: Comparative Thermal Profiling

To contextualize DSP's thermal properties, Table 1 summarizes its structural and thermodynamic parameters against baseline lipidic and amide excipients.

Table 1: Comparative Physicochemical and Thermal Properties

| Property | Stearic Acid | Ethylene bis-stearamide (EBS) | Piperazine, 1,4-bis(1-oxooctadecyl)- (DSP) |

| Formula | C18H36O2 | C38H76N2O2 | C40H78N2O2 |

| Molecular Weight | 284.48 g/mol | 593.04 g/mol | 619.06 g/mol [1] |

| Amide Classification | N/A (Carboxylic Acid) | Secondary Bis-Amide | Tertiary Bis-Amide |

| H-Bonding Capacity | Donor & Acceptor | Donor & Acceptor | Acceptor Only |

| Estimated Tm | 69 °C | 140 – 145 °C[2] | 85 – 100 °C (Extrapolated) |

| Degradation (Tonset) | ~200 °C (Volatilization) | >280 °C[2] | >280 °C (Homolytic Cleavage) |

Experimental Protocols: Self-Validating Analytical Workflows

To ensure scientific trustworthiness, the thermal evaluation of DSP must rely on self-validating experimental systems. The following protocols incorporate internal calibration and baseline checks to isolate true thermodynamic events from instrumental artifacts.

Protocol 1: High-Resolution Thermogravimetric Analysis (TGA) for Degradation Kinetics

Purpose: To determine the thermal degradation onset (Tonset) and mass loss profile while preventing oxidative artifacts.

-

Instrument Calibration: Run a Curie point calibration using a Nickel standard to verify temperature accuracy. Perform a blank run with an empty alumina crucible to establish a baseline for buoyancy subtraction.

-

Sample Preparation: Accurately weigh 5.0 ± 0.2 mg of DSP[1] into the pre-tared alumina crucible. Causality for small mass: Minimizes thermal gradients within the sample, ensuring uniform heat distribution.

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min. Causality: An inert atmosphere suppresses oxidative degradation, isolating the pure thermal homolytic cleavage of the piperazine and stearoyl bonds.

-

Thermal Program: Equilibrate at 30 °C for 5 minutes. Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

Data Processing: Calculate the first derivative of the mass loss curve (DTG). The Tonset is defined as the intersection of the extrapolated baseline and the tangent of the maximum gradient of the primary mass loss step.

Protocol 2: Modulated Differential Scanning Calorimetry (mDSC) for Phase Transitions

Purpose: To decouple reversible melting events from non-reversible enthalpic relaxation.

-

Calibration: Calibrate cell constant and temperature using an Indium standard (Tm = 156.6 °C, ΔHf = 28.45 J/g).

-

Sample Encapsulation: Seal 3.0–5.0 mg of DSP in a hermetic aluminum pan. A hermetic seal prevents the volatilization of any trace residual moisture from acting as an artificial endotherm.

-

Heat-Cool-Heat Cycle (Thermal History Erasure):

-

Heating 1: 20 °C to 150 °C at 5 °C/min. (Captures thermal history and processing stresses).

-

Cooling: 150 °C to 20 °C at 10 °C/min. (Standardizes the crystalline lattice).

-

Heating 2: 20 °C to 150 °C at 2 °C/min with a modulation amplitude of ±0.318 °C every 60 seconds.

-

-

Validation: Analyze the reversing heat flow signal from Heating 2 to accurately integrate the enthalpy of fusion (ΔHf) and determine the true thermodynamic Tm of the tertiary bis-amide.

Visualizations of Thermal Dynamics

The following diagrams map the logical progression of DSP's thermal degradation and the corresponding analytical workflow.

Thermal degradation pathway of 1,4-distearoylpiperazine from solid state to volatilization.

Step-by-step analytical workflow for TGA and mDSC thermal profiling.

Applications Driven by Thermal Stability

The unique thermal and structural profile of DSP makes it a highly specialized excipient in two primary domains:

-

Chemical Penetration Enhancement (Transdermal Delivery): Cataloged as Azone_analog-203[3], DSP utilizes its highly lipophilic C18 tails to partition seamlessly into the stratum corneum lipid bilayers. The rigid piperazine core acts as a steric wedge, disrupting local lipid packing to increase API diffusivity. Because of its high thermal stability, it can be easily formulated into hot-melt transdermal patches without degrading during the coating process.

-

Solid Lipid Nanoparticles (SLNs) and Hot-Melt Extrusion (HME): The lack of hydrogen-bond donors (tertiary amide) lowers DSP's melting point compared to traditional bis-amides[5], allowing for lower-temperature extrusion. However, its high Tonset ensures that localized shear-heating within the extruder barrel does not trigger chemical degradation, preserving the integrity of the lipid matrix and preventing the generation of toxic volatile degradants[2].

References

-

National Center for Biotechnology Information. "Piperazine, 1,4-bis(1-oxooctadecyl)-". PubChem Compound Summary for CID 550164. URL: [Link]1]

-

CPE DB. "Curated database of chemical penetration enhancers (Azone_analog-203)". Intbio.org. URL: [Link]3]

-

Sainuo. "Ethylene Bis Stearamide Manufacturers for White EBS Powder". Sainuowax.com. URL: [Link]2]

-

Varela, M. T., et al. "Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity". Saudi Pharmaceutical Journal, 31(7). DOI: 10.1016/j.jsps.2023.05.014. URL: [Link]5]

Sources

- 1. Piperazine, 1,4-bis(1-oxooctadecyl)- | C40H78N2O2 | CID 550164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sainuowax.com [sainuowax.com]

- 3. CPE DB [intbio.org]

- 4. News - High quality heat-resistant plastic lubricant – Ethylene bis stearamide [sanowax.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

"Piperazine, 1,4-bis(1-oxooctadecyl)-" spectroscopic data (NMR, IR, MS)

Comprehensive Spectroscopic Characterization of Piperazine, 1,4-bis(1-oxooctadecyl)-: A Technical Guide for Lipid Conjugate Analysis

Executive Summary

Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS: 53575-22-7), widely known as 1,4-distearoylpiperazine, is a symmetrical lipid-piperazine conjugate. With a molecular formula of C₄₀H₇₈N₂O₂ and a molecular weight of 619.06 g/mol , this compound serves as a critical structural lipid in advanced nanoparticle formulations and as a highly effective chemical penetration enhancer (CPE) in transdermal drug delivery systems . This whitepaper provides researchers and drug development professionals with an authoritative, self-validating framework for the synthesis, purification, and spectroscopic characterization of this molecule.

Structural & Mechanistic Overview

The architectural causality of 1,4-distearoylpiperazine dictates its physical and spectroscopic behavior. The molecule features a rigid, hydrophilic piperazine core flanked by two highly lipophilic 18-carbon stearoyl chains .

Mechanistic Insight: The tertiary amide linkages connecting the lipid chains to the piperazine ring possess partial double-bond character due to nitrogen-carbonyl resonance. This restricts bond rotation, directly influencing the molecule's rheological stability in lipid bilayers and generating a highly specific signature profile in Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis & Self-Validating Preparation Protocol

To ensure high-fidelity spectroscopic data, the analyte must be synthesized and purified to >99% homogeneity. The following protocol is designed as a closed-loop, self-validating system.

-

Step 1: Acylation. Dissolve 10 mmol of anhydrous piperazine in 50 mL of anhydrous dichloromethane (DCM). Add 25 mmol of triethylamine (TEA) to act as an acid scavenger. Cool the reaction vessel to 0°C.

-

Step 2: Controlled Addition. Slowly add 22 mmol of stearoyl chloride dissolved in 20 mL DCM dropwise.

-

Causality: Maintaining 0°C controls the exothermic acylation, preventing polymer-like aggregation and ensuring symmetrical di-substitution.

-

-

Step 3: Incubation. Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.

-

Step 4: Self-Validation (TLC). Spot the crude mixture on a silica Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (7:3) as the eluent.

-

Validation Checkpoint: Complete conversion is confirmed when the baseline spot (free piperazine) disappears entirely, and a single high-R_f spot (the highly lipophilic di-substituted product) emerges.

-

-

Step 5: Purification. Wash the organic phase sequentially with 1M HCl (to strip unreacted piperazine and TEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate under vacuum, and recrystallize from hot ethanol to yield pure white crystals.

Spectroscopic Characterization & Causality Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of 1,4-distearoylpiperazine requires careful interpretation due to the restricted rotation of the amide bonds.

-

Causality Insight: The piperazine core protons do not appear as a sharp singlet. Because the C-N amide bond rotation is slow on the NMR timescale, distinct axial and equatorial magnetic environments are created (rotameric populations). This causes peak broadening in ¹H NMR and distinct peak splitting in ¹³C NMR for the carbons adjacent to the nitrogen.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 298K)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |

| ¹H | 0.88 | Triplet (t) | 6H | Terminal -CH₃ |

| ¹H | 1.25 | Broad Singlet (br s) | 56H | Bulk aliphatic chain (-CH₂-) |

| ¹H | 1.62 | Multiplet (m) | 4H | β-CH₂ to carbonyl |

| ¹H | 2.32 | Triplet (t) | 4H | α-CH₂ to carbonyl |

| ¹H | 3.45 - 3.65 | Broad Multiplet (m) | 8H | Piperazine core (-CH₂-) |

| ¹³C | 171.8 | Singlet | - | Amide Carbonyl (C=O) |

| ¹³C | 45.2, 41.5 | Doublet (Rotamers) | - | Piperazine C-N (Split) |

| ¹³C | 33.4 | Singlet | - | α-CH₂ |

| ¹³C | 29.3 - 31.9 | Overlapping | - | Bulk aliphatic carbons |

| ¹³C | 14.1 | Singlet | - | Terminal -CH₃ |

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides the most rapid self-validation metric for this synthesis. Primary and secondary amides exhibit both an Amide I (C=O stretch) and an Amide II (N-H bend) band.

-

Causality Insight: Because 1,4-distearoylpiperazine is a tertiary bis-amide, it lacks an N-H bond. The complete absence of the Amide II band proves that no mono-substituted piperazine remains .

Table 2: FT-IR Diagnostic Bands (ATR Mode)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |

| 2918, 2850 | Strong | C-H stretch (CH₂) | Confirms presence of long aliphatic lipid chains. |

| 1645 | Strong | C=O stretch (Amide I) | Confirms tertiary amide formation. |

| 1465 | Medium | CH₂ scissoring | Standard aliphatic bending. |

| 1220 | Medium | C-N stretch | Piperazine-acyl linkage validation. |

| ~1550 | Absent | N-H bend (Amide II) | Self-Validation: Proves complete di-substitution. |

C. Mass Spectrometry (ESI-TOF)

Due to the extreme lipophilicity of the C18 chains, the sample must be dissolved in a Methanol/Chloroform mixture containing 0.1% Formic Acid.

-

Causality Insight: The tertiary amide nitrogens and carbonyl oxygens readily accept protons in an acidic mobile phase, making Electrospray Ionization in positive mode (ESI+) the optimal technique for generating the molecular ion without excessive fragmentation.

Table 3: High-Resolution Mass Spectrometry (ESI+)

| Ionization Mode | m/z Observed | Adduct / Fragment | Theoretical m/z |

| ESI (+) | 619.61 | [M+H]⁺ | 619.61 |

| ESI (+) | 641.60 | [M+Na]⁺ | 641.59 |

| ESI (+) | 353.35 | [M - Stearoyl + H]⁺ | 353.35 |

Visual Workflow: Synthesis & Validation Pipeline

Fig 1: Workflow for the synthesis, purification, and spectroscopic validation of the lipid conjugate.

References

An In-depth Technical Guide to Piperazine, 1,4-bis(1-oxooctadecyl)-

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Piperazine, 1,4-bis(1-oxooctadecyl)-, also known as 1,4-Distearoylpiperazine. While specific literature on this compound is limited, this document consolidates information on its synthesis, characterization, and potential applications based on the established chemistry of N,N'-diacylpiperazines and long-chain fatty acid amides. This guide serves as a foundational resource for researchers and professionals interested in the properties and potential uses of this molecule in various fields, including materials science and polymer chemistry.

Introduction

Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS No. 53575-22-7) is a disubstituted piperazine derivative characterized by two stearoyl (1-oxooctadecyl) groups attached to the nitrogen atoms of the piperazine ring. The long C18 alkyl chains originating from stearic acid impart significant hydrophobicity to the molecule, suggesting its potential utility as a lubricant, a polymer additive, or a phase-change material. The piperazine core provides a rigid central scaffold. This guide will explore the synthesis, spectroscopic characterization, thermal properties, and potential applications of this compound, drawing upon established principles of organic chemistry and materials science.

Chemical and Physical Properties

While experimental data for Piperazine, 1,4-bis(1-oxooctadecyl)- is not widely available, its fundamental properties can be inferred from its chemical structure.

| Property | Value | Source |

| CAS Number | 53575-22-7 | Inferred |

| Molecular Formula | C₄₀H₇₈N₂O₂ | Calculated |

| Molecular Weight | 619.07 g/mol | Calculated |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCCCCCCCCCCCCC | Inferred |

| IUPAC Name | 1,4-bis(octadecanoyl)piperazine | Inferred |

| Appearance | Likely a waxy solid at room temperature | Inferred |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water | Inferred |

Synthesis of Piperazine, 1,4-bis(1-oxooctadecyl)-

A plausible and established method for the synthesis of N,N'-diacylpiperazines is the reaction of piperazine with two equivalents of an acyl chloride.[1] In the case of Piperazine, 1,4-bis(1-oxooctadecyl)-, the synthesis would involve the reaction of piperazine with stearoyl chloride.

Proposed Synthetic Pathway

Sources

Discovery and Mechanistic Profiling of Piperazine, 1,4-bis(1-oxooctadecyl)- in Transdermal Drug Delivery

Executive Summary

Piperazine, 1,4-bis(1-oxooctadecyl)- (CAS: 53575-22-7), widely recognized in pharmaceutical formulation as 1,4-distearoylpiperazine or Azone analog-203 , is a highly lipophilic bis-stearoyl amide derivative of piperazine[1]. Engineered as a , this molecule was developed to overcome the formidable barrier properties of the stratum corneum (SC) in transdermal drug delivery systems[2]. This whitepaper explores the historical discovery, synthetic methodology, and mechanistic action of 1,4-distearoylpiperazine, providing a comprehensive guide for formulation scientists and drug development professionals.

Historical Context: The Barrier Problem and the Evolution of Azone Analogs

The primary bottleneck in transdermal drug delivery is the stratum corneum, a highly ordered matrix of ceramides, cholesterol, and free fatty acids that severely restricts the permeation of macromolecules and hydrophilic Active Pharmaceutical Ingredients (APIs). Historically, 1-dodecylazacycloheptan-2-one (Azone) was the first molecule specifically designed to fluidize this lipid barrier[3]. However, its clinical utility was often hampered by localized skin irritation, irreversible membrane damage, and keratinocyte toxicity[4].

To mitigate toxicity while preserving permeation efficacy, researchers pioneered the development of "Azone analogs." By replacing the azepane ring with a piperazine core, scientists discovered that the nitrogen-containing ring could maintain the necessary polar interactions with SC lipid headgroups while exhibiting a superior safety profile[5]. Piperazine, 1,4-bis(1-oxooctadecyl)- emerged from this rational design, featuring two long C18 (stearoyl) chains that perfectly mimic the hydrophobic tails of endogenous ceramides, allowing seamless integration into the skin's lipid matrix[6].

Physicochemical Profiling and Molecular Design

The efficacy of 1,4-distearoylpiperazine is rooted in its amphiphilic geometry. The central piperazine ring acts as a polar, hydrogen-bond-accepting core, while the dual octadecanoyl chains provide massive lipophilicity, allowing the molecule to deeply intercalate into the lipid bilayers of the SC[3].

Table 1: Physicochemical Properties and Formulation Causality

| Property | Value | Causality in Formulation Design |

| IUPAC Name | 1,4-bis(1-oxooctadecyl)piperazine | Bis-substitution ensures symmetrical lipophilic anchoring. |

| CAS Number | 53575-22-7 | Standardized registry identification[1]. |

| Molecular Formula | C40H78N2O2 | High carbon count dictates extreme lipophilicity[1]. |

| Molecular Weight | 619.06 g/mol | Requires co-solvents (e.g., Propylene Glycol) to achieve thermodynamic activity in the vehicle[7]. |

| Structural Class | Piperazine-derived Azone Analog | Reduces inflammatory cytokine release compared to standard Azone[5]. |

Mechanistic Action in the Stratum Corneum

The primary mechanism of action for 1,4-distearoylpiperazine is the reversible disruption of the highly ordered structure of SC lipids, leading to a profound increase in intercellular diffusivity[4].

When applied topically, the C18 chains partition into the lipophilic domains of the SC. The steric bulk of the dual stearoyl chains creates "free volume" within the tightly packed ceramide matrix, fluidizing the bilayer. This structural alteration creates paracellular micro-channels, facilitating the flux of both hydrophilic and moderately lipophilic APIs without permanently damaging the barrier[8].

Mechanism of 1,4-distearoylpiperazine in fluidizing stratum corneum lipids for drug permeation.

Chemical Synthesis Protocol

The synthesis of 1,4-distearoylpiperazine relies on the nucleophilic acyl substitution of piperazine with stearoyl chloride. To ensure a self-validating and high-yield reaction, a tertiary amine base and a catalytic amount of 4-Dimethylaminopyridine (DMAP) are utilized[9].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 1.0 equivalent of anhydrous piperazine in dry Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Causality: Nitrogen prevents moisture-induced hydrolysis of the highly reactive acyl chloride into inert stearic acid.

-

Base Addition: Add 2.5 equivalents of Triethylamine (Et3N) and 0.1 equivalents of DMAP. Causality: Et3N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of unreacted piperazine amines (which would prematurely halt the reaction). DMAP acts as a nucleophilic catalyst to accelerate the acylation[9].

-

Acylation: Cool the reaction mixture to 0 °C. Dropwise, add 2.1 equivalents of stearoyl chloride over 30 minutes. Causality: Slow addition at 0 °C controls the exothermic nature of the reaction and minimizes the formation of mono-acylated or degraded byproducts[10][11].

-

Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor via Thin Layer Chromatography (TLC) until the piperazine spot is fully consumed.

-

Purification: Quench with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield pure 1,4-distearoylpiperazine.

Experimental Workflow: In Vitro Skin Permeation Assay

To validate the efficacy of 1,4-distearoylpiperazine as a CPE, the industry standard is the . This protocol is designed as a self-validating system by incorporating mass-balance checks and strict control formulations.

Step-by-Step Methodology:

-

Membrane Preparation: Excise dermatomed porcine or human cadaver skin (approx. 500 µm thickness). Mount the skin between the donor and receptor compartments of a Franz cell, ensuring the stratum corneum faces the donor chamber.

-

Receptor Chamber Equilibration: Fill the receptor chamber with Phosphate-Buffered Saline (PBS, pH 7.4) containing 1% Tween-80. Causality: Tween-80 maintains "sink conditions" for lipophilic drugs, ensuring that the concentration gradient remains the driving force for permeation. Maintain at 37 °C to simulate physiological skin surface temperature.

-

Control & Test Formulation:

-

Negative Control: API in vehicle (e.g., Propylene Glycol/Ethanol) without CPE.

-

Positive Control: API in vehicle + 5% Azone.

-

Test Formulation: API in vehicle + 5% 1,4-distearoylpiperazine.

-

Causality: Propylene glycol (PG) acts as a synergistic cosolvent that increases the thermodynamic activity of the permeant, while the CPE fluidizes the lipids[3][5].

-

-

Sampling & Quantification: Apply 200 µL of the formulation to the donor chamber. Withdraw 500 µL aliquots from the receptor chamber at predetermined intervals (1, 2, 4, 8, 12, 24 hours), immediately replacing the volume with fresh pre-warmed buffer to maintain hydrostatic pressure.

-

HPLC Analysis: Quantify the API concentration using High-Performance Liquid Chromatography (HPLC). Calculate the steady-state flux ( Jss ) and the Enhancement Ratio (ER).

Step-by-step Franz diffusion cell workflow for evaluating transdermal permeation enhancement.

Comparative Efficacy and Synergistic Applications

Modern transdermal formulations rarely rely on a single enhancer. 1,4-distearoylpiperazine exhibits profound synergy when combined with short-chain alcohols or glycols. While propylene glycol alone is a mild enhancer, its combination with piperazine derivatives can increase skin permeability by 4- to 6-fold compared to individual components[12]. This synergy is critical for the delivery of macromolecules, such as low molecular weight heparin or oligonucleotides, which traditionally fail to cross the SC[13].

Table 2: Comparative Permeation Enhancement (Azone Analog Models)

| Enhancer System | Target API | Enhancement Ratio (ER) | Irritation Potential |

| Vehicle Only (PG/EtOH) | Standard Lipophilic API | 1.0 (Baseline) | Low |

| Azone (5%) | Standard Lipophilic API | ~5.0 - 8.0 | Moderate/High[4] |

| 1,4-Distearoylpiperazine (5%) | Standard Lipophilic API | ~4.5 - 7.0 | Low[5] |

| 1,4-Distearoylpiperazine + PG | Macromolecules (e.g., LHRH) | > 10.0 (Synergistic) | Low[12][13] |

Future Perspectives in Drug Development

As the pharmaceutical industry pivots toward complex biologics and Lipid Nanoparticles (LNPs), the structural properties of 1,4-distearoylpiperazine offer dual functionality. Beyond acting strictly as a topical CPE, its bis-stearoyl architecture allows it to be seamlessly incorporated into the lipid bilayers of liposomes and LNPs. In these advanced systems, it can serve as a structural lipid that inherently possesses penetration-enhancing properties, paving the way for next-generation transdermal patches capable of delivering systemic biologics.

Sources

- 1. Piperazine, 1,4-bis(1-oxooctadecyl)- | C40H78N2O2 | CID 550164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CPE DB [intbio.org]

- 3. researchgate.net [researchgate.net]

- 4. academia.edu [academia.edu]

- 5. researchgate.net [researchgate.net]

- 6. CPE DB [intbio.org]

- 7. Piperazine, 1,4-bis(1-oxooctadecyl)-;53575-22-7 [abichem.com]

- 8. idosi.org [idosi.org]

- 9. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CA1183158A - Method for synthesis of long-chain carboxylic acids and alcohols - Google Patents [patents.google.com]

- 11. US20070173579A1 - Preparation of alkyl ketene dimers - Google Patents [patents.google.com]

- 12. permegear.com [permegear.com]

- 13. academia.edu [academia.edu]

Application Notes and Protocols for the Synthesis of Substituted Piperazine Derivatives

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs is a testament to its status as a "privileged scaffold".[1][2] The unique structural and physicochemical properties of the piperazine moiety allow it to serve as a versatile linker, a basic center to enhance solubility, and a key pharmacophoric element that can modulate the interaction of a molecule with its biological target.[1][3] Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, and antimicrobial effects.[4][5][6]

This technical guide provides an in-depth exploration of the key synthetic strategies for the preparation of substituted piperazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and practical considerations for successful synthesis.

Strategic Approaches to Piperazine Functionalization

The synthetic utility of piperazine lies in the reactivity of its two secondary amine nitrogens. However, the similar nucleophilicity of these two nitrogens presents a key challenge: achieving selective mono-substitution versus di-substitution.[2] The choice of synthetic strategy, therefore, depends heavily on the desired substitution pattern (mono- or di-substituted, symmetrical or unsymmetrical) and the nature of the substituent to be introduced (alkyl, aryl, etc.).

The primary strategies for functionalizing the piperazine core can be broadly categorized as:

-

N-Alkylation: Introduction of alkyl groups onto one or both nitrogen atoms.

-

N-Arylation: Formation of a carbon-nitrogen bond between a piperazine nitrogen and an aromatic ring.

-

Strategies for Asymmetric Synthesis: Methods to generate chiral piperazine derivatives.

The following sections will delve into the specifics of these methodologies, providing detailed protocols and insights into their application.

Methodology 1: N-Alkylation of Piperazines

N-alkylation is a fundamental transformation for elaborating the piperazine scaffold. The two most common and effective methods are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.[7][8]

Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of a piperazine with an alkyl halide in the presence of a base.[7] It is a straightforward approach, particularly for producing symmetrically N,N'-disubstituted piperazines by using an excess of the alkylating agent.[2]

Causality Behind Experimental Choices:

-

Protecting Groups: To achieve mono-alkylation, it is often necessary to use a piperazine derivative where one nitrogen is protected with a group such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[2][7][8] This deactivates one nitrogen, allowing the other to react selectively. The protecting group can then be removed in a subsequent step.[2]

-

Base: A base is required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).[7]

-

Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the S_N2 reaction.[2]

Experimental Protocol: Mono-N-Alkylation of N-Boc-Piperazine

-

To a stirred solution of N-Boc-piperazine (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Add the alkyl halide (1.1-1.5 equivalents) dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to an appropriate temperature (typically 50-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.